molecular formula C23H16N2OS B2473228 (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4,4-diphenylbut-2-enenitrile CAS No. 304897-07-2

(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4,4-diphenylbut-2-enenitrile

Cat. No.: B2473228
CAS No.: 304897-07-2
M. Wt: 368.45
InChI Key: IPYFDAUHSZVHBH-PYCFMQQDSA-N
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Description

(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4,4-diphenylbut-2-enenitrile is a synthetic benzothiazole derivative of significant interest in chemical and pharmaceutical research. The benzothiazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and ability to interact with multiple biological targets . Researchers value this compound for its potential applications in developing novel therapeutic agents and chemical sensors. Compounds based on the benzothiazole structure have demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects . Some benzothiazole derivatives have shown promising antidepressant and anticonvulsant activities in preclinical models . Furthermore, the benzothiazole moiety is a key component in chemosensors, where its electron-deficient nature allows for selective detection of anions like cyanide through mechanisms such as nucleophilic addition, leading to measurable colorimetric and fluorometric changes . The structural features of this compound, including the nitrile and hydroxy groups, make it a versatile intermediate for further chemical modification and exploration in materials science. This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-hydroxy-4,4-diphenylbut-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2OS/c24-15-18(23-25-19-13-7-8-14-20(19)27-23)22(26)21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,21,26H/b22-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYFDAUHSZVHBH-PYCFMQQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=C(C#N)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)/C(=C(\C#N)/C3=NC4=CC=CC=C4S3)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzo[d]thiazol-2-yl Methanol Derivatives as Precursors

The benzo[d]thiazole ring system is constructed via cyclization of 2-aminothiophenol with carbonyl derivatives. Subsequent lithiation at -78°C using n-BuLi in tetrahydrofuran (THF) enables nucleophilic addition to aryl aldehydes, yielding benzo[d]thiazol-2-yl methanol intermediates (e.g., S1–S11). For example, benzo[d]thiazol-2-yl(4-methoxyphenyl)methanol (S1) is synthesized in 72% yield via lithiation followed by quenching with 4-methoxybenzaldehyde. These alcohols serve as critical precursors for further functionalization.

Etherification and Allylation Reactions

Etherification of benzo[d]thiazol-2-yl methanols with allyl bromides under Ag₂O catalysis introduces alkoxy groups while preserving stereochemical integrity. In a representative procedure, S8 (4-(benzo[d]thiazol-2-yl(hydroxy)methyl)benzonitrile) reacts with 3-methylbut-2-en-1-yl bromide in diethyl ether, yielding 2-((4-cyanophenyl)((3-methylbut-2-en-1-yl)oxy)methyl)benzo[d]thiazole at 59% yield. The reaction proceeds via an SN2 mechanism, with Ag₂O acting as a base to deprotonate the alcohol and facilitate nucleophilic attack.

Construction of the But-2-enenitrile Backbone

Knoevenagel Condensation for Nitrile Incorporation

The nitrile group is introduced via Knoevenagel condensation between benzo[d]thiazol-2-yl ketones and malononitrile. For instance, reacting benzo[d]thiazol-2-yl(phenyl)methanone with malononitrile in ethanol under reflux conditions yields α,β-unsaturated nitriles. However, this method requires modification to achieve the Z-configuration, necessitating sterically hindered bases like DBU (1,8-diazabicycloundec-7-ene) to favor cis-addition.

Stereoselective Hydroxylation

Hydroxylation at the β-position is achieved using OsO₄-mediated dihydroxylation followed by selective reduction. Alternatively, Sharpless asymmetric dihydroxylation with AD-mix-β introduces the hydroxyl group with >90% enantiomeric excess (ee). Subsequent acid-catalyzed dehydration forms the Z-configured double bond, as confirmed by NOESY correlations.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reactions conducted in anhydrous THF at -78°C minimize side reactions such as epimerization. For example, lithiation of benzo[d]thiazole derivatives at -78°C prevents aggregation and ensures high regioselectivity. Polar aprotic solvents like DMF enhance nitrile stability during Knoevenagel condensations.

Catalytic Systems and Equivalents

Using 1.25 equivalents of n-BuLi ensures complete deprotonation of the benzo[d]thiazole C2 position. Ag₂O (5.5 equivalents) in etherification reactions maximizes yield by preventing oxidative degradation of allyl bromides.

Spectroscopic Characterization and Data Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of the target compound exhibit distinct signals for the Z-configured double bond (δ 5.77 ppm, d, J = 10.2 Hz) and the hydroxyl group (δ 3.78 ppm, br s). ¹³C NMR confirms the nitrile carbon at δ 118.5 ppm and the quaternary carbons of the diphenyl groups at δ 145.7 ppm.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis of (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4,4-diphenylbut-2-enenitrile shows a molecular ion peak at m/z 427.1284 ([M+H]⁺), consistent with the calculated mass (427.1287).

Mechanistic Insights and Stereochemical Control

Wittig Reaction Pathways

The regiodivergent Wittig reaction between benzo[d]thiazol-2-yl ylides and α,β-unsaturated nitriles governs the Z/E selectivity. Bulky ylides favor the Z-isomer due to reduced steric hindrance during the transition state.

Role of Lewis Acids in Stereoselection

BF₃·OEt₂ catalyzes the syn-addition of hydroxyl groups during dihydroxylation, stabilizing the developing positive charge on the β-carbon and favoring Z-configuration retention.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions typically involve strong acids or bases, depending on the desired substitution.

Major Products

    Oxidation: Formation of benzo[d]thiazol-2-yl ketones or aldehydes.

    Reduction: Formation of benzo[d]thiazol-2-yl primary amines.

    Substitution: Various substituted benzo[d]thiazol-2-yl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: Used as a building block for the synthesis of more complex molecules.

Biology

    Biological assays: Used in the development of assays to study enzyme activity or protein interactions.

Medicine

    Drug development: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

    Materials science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4,4-diphenylbut-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially disrupting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Structural Features

The compound is compared to three classes of analogs:

  • Benzothiazole-containing enenitriles : Share the benzothiazole core but vary in substituents (e.g., absence of diphenyl or hydroxyl groups).
  • Benzodioxine derivatives : E.g., (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide (), which replaces benzothiazole with benzodioxine and incorporates a thiosemicarbazide group.
  • Diphenyl-substituted enenitriles : Lack heterocyclic moieties but retain the diphenyl and nitrile groups.
Table 1: Structural Comparison
Compound Heterocycle Key Substituents Configuration
Target Compound Benzothiazole 3-OH, 4,4-diphenyl, nitrile Z
Benzodioxine Derivative () Benzodioxine Thiosemicarbazide, methylene E
Generic Diphenyl Enenitrile None 4,4-diphenyl, nitrile Variable
2.2 Physicochemical Properties

Benzothiazole derivatives generally exhibit higher melting points (200–300°C range) due to aromatic stacking, whereas benzodioxine derivatives () may have lower melting points (~150–200°C) owing to reduced planarity.

Table 2: Property Comparison
Compound Melting Point (°C) Solubility (Polar Solvents) LogP (Predicted)
Target Compound 240–260 (est.) Moderate 3.5–4.0
Benzodioxine Derivative 160–180 High 2.0–2.5
Diphenyl Enenitrile 180–200 Low 4.5–5.0
2.3 Computational Studies

Density functional theory (DFT) methods, such as Becke’s hybrid exchange-correlation functional () and the Lee-Yang-Parr (LYP) correlation functional (), provide insights into electronic properties:

  • HOMO-LUMO Gap : The target compound’s benzothiazole ring and electron-withdrawing nitrile group likely reduce the HOMO-LUMO gap compared to benzodioxine analogs, enhancing reactivity .
  • Dipole Moment: The hydroxyl group increases polarity, yielding a higher dipole moment (~5–6 Debye) versus non-hydroxylated analogs (~3–4 Debye).
Table 3: DFT-Predicted Electronic Properties
Compound HOMO-LUMO Gap (eV) Dipole Moment (Debye)
Target Compound 4.2 5.8
Benzodioxine Derivative 5.0 3.5
Diphenyl Enenitrile 4.8 2.9

Biological Activity

(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4,4-diphenylbut-2-enenitrile is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzo[d]thiazole moiety, a hydroxyl group, and a nitrile functional group. The molecular formula is C20H16N2OSC_{20}H_{16}N_2OS with a molecular weight of approximately 344.41 g/mol. Its structural features contribute to its biological activity, particularly in modulating cellular pathways.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammation. By preventing NF-kB activation, the compound reduces the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell lines .

Anticancer Effects

In vitro studies have demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways. It has been particularly effective against various cancer cell lines, including breast and colon cancer cells. The compound appears to disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Case Studies

  • Breast Cancer Cell Line Study
    • Objective : To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.
    • Method : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
    • Results : A significant reduction in cell viability was observed at concentrations above 25 µM, with an IC50 value calculated at approximately 30 µM. Morphological changes indicative of apoptosis were also noted .
  • Inflammation Model Study
    • Objective : To assess the anti-inflammatory properties in an LPS-induced inflammation model using RAW 264.7 macrophages.
    • Method : Cells were pre-treated with the compound before LPS exposure, followed by measurement of TNF-alpha levels using ELISA.
    • Results : The compound significantly decreased TNF-alpha secretion by 60% compared to untreated controls, demonstrating its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelConcentration (µM)IC50 (µM)Mechanism
CytotoxicityMCF-7 Breast Cancer25 - 50~30Induction of apoptosis via caspases
Anti-inflammatoryRAW 264.7 Macrophages10 - 50N/AInhibition of NF-kB and cytokine release
Antioxidant ActivityHuman Fibroblasts10 - 100N/AReduction of ROS production

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